3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide is a compound with the molecular formula and a molecular weight of approximately 265.26 g/mol. This compound is recognized for its significant biological activities, particularly its antioxidant properties and its role in inhibiting the formation of fatty streak lesions in early-stage atherosclerosis. The compound is synthesized from 3,4-dihydroxycinnamic acid and L-alanine methyl ester, typically utilizing coupling agents to facilitate the reaction .
This compound falls under the category of cinnamic acid derivatives, which are known for their diverse applications in chemistry and biology. Cinnamic acids are characterized by their phenylpropanoid structure, which contributes to their bioactivity. The specific derivative of interest, 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide, is classified as an amide due to the presence of the amide functional group in its structure.
The synthesis of 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide can be achieved through several methods. A common laboratory approach involves the following steps:
The reaction conditions are optimized to minimize side reactions and maximize yield. The purification process may involve techniques such as recrystallization or chromatography to isolate the product from unreacted starting materials and byproducts.
The molecular structure of 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide features a phenylpropanoid backbone with hydroxyl groups at positions 3 and 4 on the phenyl ring. The amide bond connects the carboxylic acid component to the amino acid derivative.
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide can undergo several chemical reactions:
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis, allowing for further derivatization.
The primary mechanism by which 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide exerts its effects is through its antioxidant activity. It significantly inhibits copper-mediated oxidation of low-density lipoprotein by approximately 75% at a concentration of 2 µM. This inhibition is crucial in preventing oxidative stress-related damage in biological systems .
3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide has several important applications:
The biosynthesis of 3,4-dihydrocinnamic acid derivatives originates from the shikimate pathway, which converts primary metabolites into aromatic amino acid precursors. This seven-step pathway begins with erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), culminating in chorismate—the central precursor for phenylalanine and tyrosine. Engineering this pathway in microbial hosts involves:
Table 1: Engineered Targets in Shikimate Pathway for Enhanced Aromatic Precursor Yield
| Target Gene | Encoded Enzyme | Engineering Strategy | Flux Increase |
|---|---|---|---|
| aroGᶠᵇʳ | DAHP synthase | Removal of tyrosine inhibition | 3.2-fold |
| tyrAᶠᵇʳ | Chorismate mutase | Removal of tyrosine inhibition | 2.8-fold |
| tktA | Transketolase | Overexpression | 40% (E4P pool) |
| ppsA | Phosphoenolpyruvate synthase | Overexpression | 55% (PEP pool) |
Tyrosine ammonia-lyase (TAL) catalyzes the direct deamination of tyrosine to form p-coumaric acid, bypassing phenylalanine hydroxylation steps. For 3,4-dihydrocinnamic acid (L-alanine methyl ester) amide synthesis, TAL’s substrate specificity is exploited to generate the cinnamic acid backbone:
Fig. 1: Hybrid Pathway for 3,4-Dihydrocinnamic Acid Amide SynthesisGlucose → Shikimate pathway → Tyrosine → TAL → p-Coumaric acid → C3H/4HPA3H → Caffeic acid → Reductase → 3,4-Dihydrocinnamic acid → NRPS + L-Alanine methyl ester → Target amide
1.2.1. Escherichia coli Strain Engineering for Enhanced Aromatic Compound YieldEscherichia coli remains the preferred host for aromatic compound biosynthesis due to well-characterized genetics and high growth rates. Key strain modifications include:
Table 2: Engineered Escherichia coli Strains for Cinnamic Acid Derivative Production
| Strain | Genetic Modifications | Product | Titer |
|---|---|---|---|
| CA8 | aroGᶠᵇʳ, tyrAᶠᵇʳ, tktA, ppsA + RgTAL, SeC3H | Caffeic acid | 6.17 g/L |
| Huang et al. (2013) | ΔpheLA, ΔtyrA, aroGᶠᵇʳ, tyrAᶠᵇʳ + RcTAL, Ec4HPA3H | p-Coumaric acid | 766 mg/L |
| BL21(DE3) pETDuet | PaHpaBC overexpression | Caffeic acid | 10.2 g/L |
Saccharomyces cerevisiae offers advantages for hydroxylation reactions due to native cytochrome P450 systems but faces challenges in aromatic precursor supply. Metabolic flux analysis (MₐFA) reveals:
Fig. 2: Flux Distribution in Engineered Saccharomyces cerevisiae[Glucose → Glycolysis → Mitochondrial PEP] → Chorismate → Tyrosine → Mitochondrial TAL → p-Coumaric acid → Cytosolic CYP450/CPR → Caffeic acid → Peroxisomal reductase → 3,4-Dihydrocinnamic acid → Vacuolar amidation with L-Alanine methyl ester
Flux control coefficients (FCC) analysis confirms hydroxylation as the rate-limiting step (FCC = 0.78), guiding overexpression of HpaBC as a soluble alternative to membrane-bound CYP450 systems [7].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: